molecular formula C10H13ClN2O4 B2869326 H-P-Nitro-D-phe-ome hcl CAS No. 108450-75-5

H-P-Nitro-D-phe-ome hcl

Cat. No. B2869326
CAS RN: 108450-75-5
M. Wt: 260.67
InChI Key: BTHMRXRBXYHLRA-UHFFFAOYSA-N
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Description

H-P-Nitro-D-Phe-OMe HCl, also known as 4-Nitro-D-phenylalanine methyl ester monohydrochloride, is a derivative of phenylalanine . It has a molecular formula of C10H13ClN2O4 and an average mass of 260.674 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another approach is the self-assembly of dipeptide hydrogels, which can be categorized based on the modification site of the dipeptide: COOH-terminal and N-terminal modified dipeptide, C-terminal modified dipeptide, and uncapped dipeptide .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 260.056396 Da .


Physical And Chemical Properties Analysis

This compound has a melting point of 210-214ºC . Its molecular weight is 260.67400, and it has a LogP value of 2.66310 .

Scientific Research Applications

Photocatalytic Water Splitting

Photocatalytic water splitting into hydrogen and oxygen using heterogeneous catalyst materials, including metal oxides and sulfides, has been extensively studied. This process is crucial for solar hydrogen production and offers solutions for global energy and environmental issues (Kudo & Miseki, 2009).

Atmospheric Occurrence of Nitrated Phenols

Nitrated phenols, including those from combustion processes and atmospheric reactions, have significant environmental impacts. Their formation, detection, and effects on the atmosphere have been thoroughly reviewed, providing insight into the behavior of nitro compounds in environmental contexts (Harrison et al., 2005).

Advanced Oxidation Processes for Wastewater Treatment

Advanced oxidation processes (AOPs), such as those involving hydrodynamic and acoustic cavitation, have shown effectiveness in degrading nitro compounds in wastewater. These technologies offer promising solutions for treating water contaminated with various organic pollutants, including nitrated compounds (Gągol et al., 2018).

Catalytic Oxidation of Formaldehyde

Research on noble metal-based catalysts, including those for formaldehyde oxidation at room temperature, can provide insights into the catalytic properties and potential applications of various compounds, including nitrated ones, in pollution control and chemical synthesis (Guo et al., 2019).

Antioxidant Properties and Chemical Interactions

The antioxidant properties of hydroxycinnamic acids and their structure-activity relationships offer insights into how different chemical structures, including potentially nitrated compounds, can influence antioxidant activity and chemical reactivity (Razzaghi-Asl et al., 2013).

Safety and Hazards

H-P-Nitro-D-Phe-OMe HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If ingested, the mouth should be washed out with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

methyl 2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHMRXRBXYHLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of p-nitro-L-phenylalanine (12.6 g) and c.HCl (7.5 g) in methanol (150 ml) was refluxed for 1.5 hours and the solvent then evaporated in vacuo. The residue was triturated with ether and recrystallised from SVM to give the desired product as a off-white solid, [α]25 +15.3° (c=0.55, MeOH).
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

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